molecular formula C6H7NO4 B14784912 (S)-3,6-Dioxopiperidine-2-carboxylic acid

(S)-3,6-Dioxopiperidine-2-carboxylic acid

Cat. No.: B14784912
M. Wt: 157.12 g/mol
InChI Key: SPWZOVUFCGVHAM-UHFFFAOYSA-N
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Description

(S)-3,6-Dioxopiperidine-2-carboxylic acid is a chemical compound with a unique structure that includes a piperidine ring with two keto groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which undergo cyclization and oxidation to form the desired compound. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, followed by oxidation steps to introduce the keto groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3,6-Dioxopiperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxylic acid derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(S)-3,6-Dioxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-3,6-Dioxopiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. The presence of keto and carboxylic acid groups allows for multiple points of interaction with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: Similar structure but lacks the carboxylic acid group.

    Glutarimide: Contains a similar ring structure but with different functional groups.

    Succinimide: Another cyclic imide with different reactivity and applications.

Uniqueness

(S)-3,6-Dioxopiperidine-2-carboxylic acid is unique due to its combination of functional groups, which provides versatility in chemical reactions and potential applications. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

3,6-dioxopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11)

InChI Key

SPWZOVUFCGVHAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1=O)C(=O)O

Origin of Product

United States

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